![molecular formula C15H12BrNO2S B13939252 (2-Bromophenyl)[(4-methylphenyl)sulphonyl]acetonitrile](/img/structure/B13939252.png)
(2-Bromophenyl)[(4-methylphenyl)sulphonyl]acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromophenyl)[(4-methylphenyl)sulphonyl]acetonitrile: is an organic compound with the molecular formula C15H12BrNO2S and a molecular weight of 350.23 g/mol . This compound is characterized by the presence of a bromophenyl group, a methylphenyl group, and a sulphonyl group attached to an acetonitrile moiety. It is commonly used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromophenyl)[(4-methylphenyl)sulphonyl]acetonitrile typically involves the reaction of 2-bromobenzyl bromide with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atom in the bromophenyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted products.
Oxidation Reactions: The methyl group in the methylphenyl moiety can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The nitrile group can be reduced to form primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in an organic solvent.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
- Substituted (2-bromophenyl)[(4-methylphenyl)sulphonyl]acetonitriles
- (2-Bromophenyl)[(4-carboxyphenyl)sulphonyl]acetonitrile
- (2-Bromophenyl)[(4-methylphenyl)sulphonyl]ethylamine
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry:
Mécanisme D'action
The mechanism of action of (2-Bromophenyl)[(4-methylphenyl)sulphonyl]acetonitrile involves its interaction with specific molecular targets. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the sulphonyl group can act as an electron-withdrawing group, influencing the reactivity of the compound. The nitrile group can form hydrogen bonds with biological molecules, affecting their function and activity .
Comparaison Avec Des Composés Similaires
- (2-Chlorophenyl)[(4-methylphenyl)sulphonyl]acetonitrile
- (2-Fluorophenyl)[(4-methylphenyl)sulphonyl]acetonitrile
- (2-Iodophenyl)[(4-methylphenyl)sulphonyl]acetonitrile
Comparison:
- (2-Bromophenyl)[(4-methylphenyl)sulphonyl]acetonitrile is unique due to the presence of the bromine atom, which can undergo specific substitution reactions that other halogens may not.
- The bromine atom also imparts different electronic and steric properties compared to chlorine, fluorine, and iodine, affecting the compound’s reactivity and interactions with other molecules .
Propriétés
Formule moléculaire |
C15H12BrNO2S |
|---|---|
Poids moléculaire |
350.2 g/mol |
Nom IUPAC |
2-(2-bromophenyl)-2-(4-methylphenyl)sulfonylacetonitrile |
InChI |
InChI=1S/C15H12BrNO2S/c1-11-6-8-12(9-7-11)20(18,19)15(10-17)13-4-2-3-5-14(13)16/h2-9,15H,1H3 |
Clé InChI |
QURMHARBAORWIV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)C(C#N)C2=CC=CC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



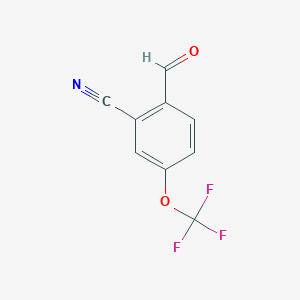
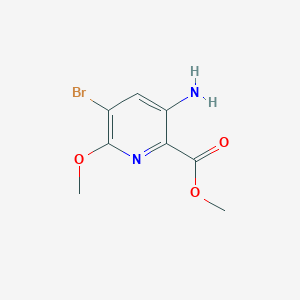
![tert-Butyl 2-formyl-6-(trifluoromethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B13939179.png)
![2-Amino-3-[4-(4-methylphenyl)phenyl]propanoic acid](/img/structure/B13939187.png)
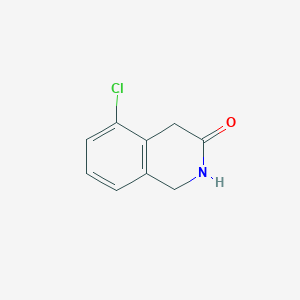
![Ethyl 5-[(cyclobutylamino)methyl]furan-3-carboxylate](/img/structure/B13939193.png)
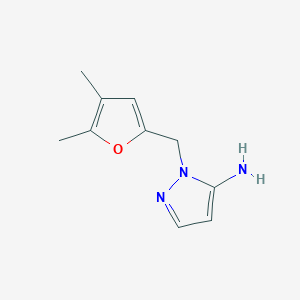

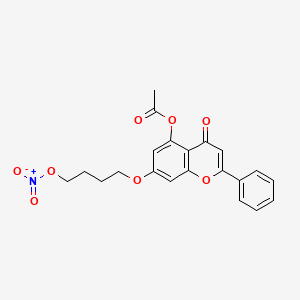

![N-Methyl-3-(1-methyl-1H-imidazol-4-yl)-4-[(phenylmethyl)amino]benzenesulfonamide](/img/structure/B13939210.png)
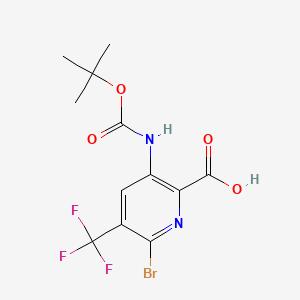
![tert-butyl N-[2-oxo-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]ethyl]carbamate](/img/structure/B13939245.png)
